2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione
Description
The compound 2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione features a 1,3-dioxane-4,6-dione core substituted with a methylidene-linked piperazine moiety and a 5-(trifluoromethyl)pyridin-2-yl group. This structure combines a rigid dione scaffold with a flexible piperazine linker and a fluorinated aromatic system. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may influence binding interactions in biological targets. While direct experimental data on this compound’s applications are unavailable in the provided evidence, structural analogs suggest roles in drug discovery or materials science .
Crystallographic tools like SHELXL and OLEX2 (mentioned in –3) are critical for resolving such complex structures, particularly for confirming stereochemistry and intermolecular interactions.
Properties
IUPAC Name |
2,2-dimethyl-5-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c1-16(2)26-14(24)12(15(25)27-16)10-22-5-7-23(8-6-22)13-4-3-11(9-21-13)17(18,19)20/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJIGDJROLCMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione typically involves multiple steps. One common method starts with the reaction of 1,2-cyclohexanedione with 3-amino-5-(trifluoromethyl)pyridine to form an intermediate. This intermediate is then subjected to further reactions to construct the piperazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The trifluoromethyl group and piperazine moiety play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact
Research Findings and Hypotheses
- Solubility : The target compound’s trifluoromethylpyridine group likely reduces aqueous solubility compared to the sulfonyl-containing analog in . This trade-off may limit oral bioavailability but enhance blood-brain barrier penetration .
- Synthetic Utility: The dioxane-dione core’s electrophilicity may facilitate covalent binding to nucleophilic residues (e.g., cysteine in enzymes), a property less pronounced in pyrimidine-diones.
Biological Activity
2,2-Dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione (CAS Number: 1022052-14-7) is a synthetic compound with potential pharmaceutical applications. Its unique structure incorporates a trifluoromethyl group and a piperazine moiety, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H18F3N3O4, with a molecular weight of 385.35 g/mol. The presence of the trifluoromethyl group is significant as it can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Anticancer Activity
Studies have indicated that compounds bearing similar structures exhibit notable anticancer properties. For example, research has shown that derivatives of piperazine and pyridine have been effective against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15.0 | Apoptosis |
| Compound B | A549 | 20.5 | Cell cycle arrest |
| 2,2-Dimethyl Compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds with similar dioxane structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, a study evaluated related compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 1 mM.
Neuropharmacological Effects
The piperazine moiety is often associated with neuropharmacological effects. Compounds containing this structure have been investigated for their anticonvulsant properties. In animal models, such compounds showed promising results in reducing seizure frequency and severity.
Case Studies
-
Anticancer Efficacy in Cell Lines :
A recent study evaluated the anticancer efficacy of 2,2-Dimethyl Compound against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound displayed an IC50 value indicative of moderate to high potency in inhibiting cancer cell growth. -
Antimicrobial Screening :
In another study focusing on antimicrobial activity, derivatives similar to the target compound were tested against a panel of bacterial strains. Results indicated that modifications in the trifluoromethyl group significantly affected antimicrobial potency.
The biological activity of 2,2-Dimethyl Compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The dioxane ring may interact with specific enzymes involved in cell signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : The lipophilic nature due to the trifluoromethyl group may facilitate membrane penetration and disrupt bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
